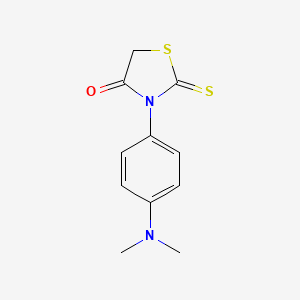

3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

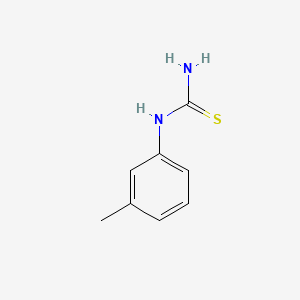

The synthesis of 1,3-thiazolidin-4-ones, including 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one, has been extensively studied. Various synthetic methodologies have been developed, emphasizing green chemistry and advanced synthesis techniques to enhance efficiency and reduce environmental impact. For instance, the synthesis of 1,3-thiazolidin-4-ones often involves the cyclization of thiosemicarbazones under specific conditions, showcasing the compound's synthetic flexibility and the interest in developing environmentally friendly synthesis routes (Cunico, Gomes, & Vellasco, 2008).

Molecular Structure Analysis

The molecular structure of 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one is part of the broader discussion on the representation and stability of 1,3-thiazolidin-4-one derivatives. The structural analyses over the years have led to a deeper understanding of the molecular frameworks, aiding in the design and synthesis of novel derivatives with enhanced biological activities (Santos, Jones Junior, & Silva, 2018).

Chemical Reactions and Properties

The chemical reactivity of 1,3-thiazolidin-4-ones, including the compound , is influenced by its structural components, enabling a variety of chemical transformations. These transformations are crucial for the development of compounds with specific biological activities. The literature highlights the compound's versatility in undergoing various chemical reactions, contributing to its prominence in medicinal chemistry applications (Issac & Tierney, 1996).

Physical Properties Analysis

The physical properties of 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one, such as solubility, melting point, and stability, are significant for its application in drug formulation and development. While specific studies on this compound's physical properties are sparse, the broader class of 1,3-thiazolidin-4-ones is known for its diverse physical properties, which are tailored through structural modifications to meet pharmaceutical requirements (ArunlalV., Vandana, & Biju, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, are essential for understanding the compound's behavior in biological systems and its mechanism of action. The chemical properties of 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one are indicative of its potential as a pharmacological agent, with various studies exploring its application in medicinal chemistry (Mech, Kurowska, & Trotsko, 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

The compound has been utilized in the synthesis of various derivatives, demonstrating its versatility in chemical reactions. For instance, it has been used in the preparation of 1,4-dihydropyridine derivatives, which are obtained through the treatment of compounds with primary amines. These derivatives have shown varying yields, indicating the compound's potential in creating diverse chemical structures (Stanovnik et al., 2002). Additionally, its reactivity has been explored in the synthesis of thiazolidinone derivatives, which are further modified to assess their biological properties (Patel, Kumari, & Patel, 2012).

Antimicrobial and Anticancer Properties

The compound has been the focus of studies investigating its antimicrobial and anticancer properties. In one study, thiazolidinone derivatives, including those derived from 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one, demonstrated significant antimicrobial activity against a range of bacteria and fungi. This suggests its potential use in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012). Furthermore, its derivatives have been tested for cytotoxicity against leukemic cell lines, with some showing considerable cytotoxicity. This highlights its potential application in cancer research and therapy (Sharath Kumar et al., 2015).

Photocatalytic Decolorization

The compound has been used in photocatalytic studies, specifically in the decolorization of dyes. Its photocatalytic decolorization by nano-sized zinc oxide under various conditions has been explored, demonstrating its potential application in environmental remediation and wastewater treatment (Montazerozohori & Hosseini Pour, 2014).

Synthesis and QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies involving thiazolidin-4-ones, derived from the compound, have been conducted to model their antihistaminic activity. This research offers insights into the compound's potential in developing new therapeutic agents (Agrawal, Sachan, & Khadikar, 2000).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards it might pose.

Zukünftige Richtungen

This would involve discussing potential future research directions, such as new reactions that could be explored, potential applications of the compound, or ways to improve its synthesis.

I hope this general outline is helpful. If you have any specific questions about these topics, feel free to ask!

Eigenschaften

IUPAC Name |

3-[4-(dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-12(2)8-3-5-9(6-4-8)13-10(14)7-16-11(13)15/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWQCQRGAPYJDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C(=O)CSC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361714 |

Source

|

| Record name | 3-[4-(Dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one | |

CAS RN |

34557-44-3 |

Source

|

| Record name | 3-[4-(Dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1269940.png)

![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)